Glycine, N,N-dimethyl-, 3-[5,6,7,13-tetrahydro-9-[(1-methylethoxy)methyl]-5-oxo-12H-indeno[2,1-a]pyrrolo[3,4-c]carbazol-12-yl]propyl ester
Overview
Description
CEP-18770 is an orally bioavailable synthetic P2 threonine boronic acid inhibitor of the chymotrypsin-like activity of the proteasome, with potential antineoplastic activity. Proteasome inhibitor CEP 18770 represses the proteasomal degradation of a variety of proteins, including inhibitory kappaBalpha (IkappaBalpha), resulting in the cytoplasmic sequestration of the transcription factor NF-kappaB; inhibition of NF-kappaB nuclear translocation and transcriptional up-regulation of a variety of cell growth-promoting factors; and apoptotic cell death in susceptible tumor cell populations. In vitro studies indicate that this agent exhibits a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells relative to the proteasome inhibitor bortezomib. The intracellular protein IkappaBalpha functions as a primary inhibitor of the proinflammatory transcription factor NF-kappaB.
Scientific Research Applications
Synthesis and Transformations
Synthesis Techniques : Research by Baš et al. (2001) details the synthesis of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, prepared from glycine methyl ester hydrochloride. This study highlights a method for synthesizing compounds similar to the one , emphasizing the potential for creating various derivatives through chemical reactions (Baš et al., 2001).
Reactivity with Amines and Nucleophiles : The same study by Baš et al. also discusses how the compound reacts with different amines and nucleophiles. This is crucial for understanding the potential applications in creating diverse chemical structures with varying properties (Baš et al., 2001).
Derivative Synthesis and Applications
Formation of Pyrrole Derivatives : A study by Zvilichovsky and Gurvich (1995) explored the ozonolysis of 2-(1,4-cyclohexadienyl)glycine, leading to the formation of pyrrole derivatives. This research suggests potential pathways for synthesizing novel derivatives of the target compound (Zvilichovsky & Gurvich, 1995).
Crystal Structure Analysis : Han et al. (2011) examined the crystal structure of a compound featuring the glycine methyl ester fragment. Such studies provide insights into the molecular configuration and potential interactions of related compounds (Han et al., 2011).
Glycine Antagonist Synthesis
- Development for Large-Scale Synthesis : Research by Banks et al. (2009) presents a synthetic route for a glycine antagonist, showcasing the practical aspects of producing similar compounds on a larger scale. This has implications for industrial and pharmaceutical applications (Banks et al., 2009).
Additional Studies
- Ionic Liquids Characterization : A study by He et al. (2009) investigated slightly viscous N-alkyl-substituted glycine ester ionic liquids, providing data on their properties and potential applications in various fields (He et al., 2009).
properties
CAS RN |
402857-58-3 |
---|---|
Product Name |
Glycine, N,N-dimethyl-, 3-[5,6,7,13-tetrahydro-9-[(1-methylethoxy)methyl]-5-oxo-12H-indeno[2,1-a]pyrrolo[3,4-c]carbazol-12-yl]propyl ester |
Molecular Formula |
C32H35N3O4 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate |
InChI |
InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37) |
InChI Key |
UHEBDUAFKQHUBV-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
Canonical SMILES |
CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CEP 7055 CEP-7055 CEP7055 N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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